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Compound of Interest

Compound Name: 1,1,2-Tribromopropane

Cat. No.: B079776 Get Quote

Executive Summary: This document provides a comprehensive technical overview of the

chemical reactivity and stability of 1,1,2-Tribromopropane (CAS No. 14602-62-1). As a

polyhalogenated hydrocarbon featuring both geminal and vicinal bromine atoms, its chemistry

is characterized by a propensity for elimination reactions and susceptibility to thermal

decomposition. This guide summarizes its physicochemical properties, outlines its stability

profile, details its primary reaction pathways, and provides standardized protocols for key

experimental procedures relevant to researchers, scientists, and professionals in drug

development.

Chemical Identity and Physicochemical Properties
1,1,2-Tribromopropane is a halogenated derivative of propane. Its structure is unique in that it

contains two bromine atoms on a primary carbon (a geminal dihalide arrangement) and one

bromine atom on an adjacent secondary carbon (a vicinal arrangement). This configuration is

the primary determinant of its chemical behavior.

Physicochemical Data
The experimental data for 1,1,2-Tribromopropane is limited in the literature; therefore,

computed values from chemical databases are included for a more complete profile. These are

clearly marked to distinguish from experimental findings.
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Property Value Data Type Source(s)

CAS Number 14602-62-1 Experimental [1][2]

Molecular Formula C₃H₅Br₃ Experimental [1][2]

Molecular Weight 280.78 g/mol Experimental [1][2]

IUPAC Name 1,1,2-tribromopropane N/A [1]

Synonyms
Propane, 1,1,2-

tribromo-
N/A [1][2]

Boiling Point 200 °C Experimental [3]

Density 2.333 g/cm³ Computed PubChem[1]

Vapor Pressure 0.3 mmHg at 25 °C Computed PubChem[1]

LogP (Octanol/Water) 2.59 Computed PubChem[1]

Refractive Index 1.57 Computed PubChem[1]

Appearance

Colorless to light

yellow liquid

(presumed)

Inferred [4][5]

Solubility

Insoluble in water;

Soluble in alcohol,

ether

Inferred [5]

Chemical Stability
General Stability and Storage
Under standard laboratory conditions, 1,1,2-Tribromopropane is expected to be stable.

However, as with many polyhalogenated alkanes, prolonged exposure to light, moisture, and

heat should be avoided to prevent gradual decomposition. The primary decomposition product

under such conditions is likely hydrogen bromide (HBr). It is recommended to store the

compound in a cool, dry, dark, and well-ventilated area in a tightly sealed container.

Thermal Decomposition
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Specific studies on the thermal decomposition of 1,1,2-Tribromopropane are not readily

available. However, research on the closely related compound 1,2-dibromopropane shows that

gas-phase thermal decomposition occurs at temperatures between 592 K and 636 K (319 °C to

363 °C).[6] The process proceeds through a dual mechanism involving both unimolecular

elimination and a radical-chain process.[6]

By analogy, 1,1,2-Tribromopropane is expected to decompose under thermal stress to yield a

mixture of brominated propene isomers and hydrogen bromide.[6] Potential products could

include 1,2-dibromopropene, 1,1-dibromopropene, and other related compounds.

Incompatibilities
1,1,2-Tribromopropane is incompatible with:

Strong Oxidizing Agents: Can cause violent reactions.

Strong Bases: Promotes elimination reactions (see Section 3.2).

Reactive Metals: Such as sodium, potassium, and magnesium, which can cause

dehalogenation.

Chemical Reactivity
The reactivity of 1,1,2-Tribromopropane is governed by the presence of three C-Br bonds.

The geminal bromines at the C1 position and the vicinal bromine at the C2 position create

multiple sites for reaction.

Nucleophilic Substitution
Nucleophilic substitution is a possible reaction pathway for 1,1,2-Tribromopropane. The

bromine at the C2 position is on a secondary carbon, while those at the C1 position are on a

primary carbon.

SN2 Reactions: Primary alkyl halides are particularly susceptible to SN2 reactions with good

nucleophiles.[7][8] Therefore, the C1 position is a likely site for SN2 attack, especially with

less sterically hindered nucleophiles.
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SN1 Reactions: The secondary C2 position could potentially undergo SN1 reactions,

particularly with weaker nucleophiles in polar protic solvents, via a secondary carbocation

intermediate.

Competition with Elimination: It is critical to note that for secondary halides, and when using

strong or sterically bulky bases as nucleophiles, elimination (E2) reactions often compete

with or dominate over substitution (SN2) reactions.[9]

Elimination Reactions (Dehydrobromination)
The most prominent reaction of 1,1,2-Tribromopropane is dehydrobromination, an elimination

reaction typically promoted by a strong base, such as potassium hydroxide (KOH) in an

alcoholic solvent.[10] The presence of both vicinal and geminal dihalide structures suggests a

pathway for successive eliminations.[11][12]

A plausible reaction pathway involves the initial loss of HBr to form a mixture of

dibromopropene isomers. With a sufficient amount of a very strong base (e.g., sodium amide,

NaNH₂), a second elimination can occur to yield a bromoalkyne.[11][12]

1,1,2-Tribromopropane

Dibromopropene Mixture
(e.g., 1,2-dibromopropene)

- HBr
(E2 Elimination)

Strong Base
(e.g., alc. KOH)

Bromoalkyne
(e.g., 1-Bromopropyne)

- HBr
(Further Elimination)

Excess Strong Base
(e.g., NaNH₂)
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Caption: Logical pathway for the dehydrobromination of 1,1,2-Tribromopropane.

Experimental Protocols
The following sections provide detailed methodologies for investigating the reactivity and

stability of 1,1,2-Tribromopropane.

Protocol: Base-Mediated Dehydrobromination
This protocol describes a general procedure for the elimination of HBr from 1,1,2-
Tribromopropane using a strong base.

1. Materials and Equipment:

1,1,2-Tribromopropane

Potassium Hydroxide (KOH)

Ethanol (anhydrous)

Diethyl ether

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask with reflux condenser and magnetic stirrer

Heating mantle

Separatory funnel

Rotary evaporator

Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis

2. Procedure:

Set up a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.
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In the flask, dissolve 1,1,2-Tribromopropane (1 equivalent) in 100 mL of ethanol.

While stirring, slowly add powdered potassium hydroxide (1.5 equivalents) to the solution. An

exothermic reaction may occur.

Heat the reaction mixture to reflux (approx. 78 °C) using a heating mantle and maintain for 4-

6 hours.

Monitor the reaction progress using thin-layer chromatography (TLC) or a preliminary GC-

MS analysis of an aliquot.

After the reaction is complete, allow the mixture to cool to room temperature.

Remove the ethanol under reduced pressure using a rotary evaporator.

To the residue, add 50 mL of water and 50 mL of diethyl ether. Transfer the mixture to a

separatory funnel.

Shake the funnel, allow the layers to separate, and collect the organic (ether) layer.

Wash the organic layer twice with 30 mL of brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using the

rotary evaporator to yield the crude product.

Purify the product via fractional distillation or column chromatography and characterize the

resulting dibromopropene isomer(s) using NMR and GC-MS.

Protocol: Analysis of Thermal Decomposition Products
This workflow outlines the experimental steps to identify the products from the thermal

decomposition of 1,1,2-Tribromopropane.
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Sample Preparation
(1,1,2-Tribromopropane in inert carrier gas)

Pyrolysis Reactor / Shock Tube
(Heat to target temperature, e.g., 350°C)

Cryogenic Trapping
(Condense volatile products in a cold trap, e.g., liquid N₂)

Sample Introduction
(Re-volatilize trapped products into GC inlet)

GC-MS Analysis
(Separate and identify decomposition products)

Data Analysis
(Identify peaks, quantify products, propose mechanism)

Click to download full resolution via product page

Caption: Experimental workflow for thermal decomposition analysis.

1. System Description:

A pyrolysis gas chromatography-mass spectrometry (Py-GC-MS) system is ideal.

Alternatively, a tube furnace connected to a gas sampling system and a GC-MS can be

used.

2. Procedure:
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Sample Preparation: Prepare a dilute solution of 1,1,2-Tribromopropane in a high-boiling

point, inert solvent or prepare a gas-phase sample in an inert carrier gas like argon or

nitrogen.

Decomposition: Introduce the sample into the pyrolysis unit or tube furnace, which has been

pre-heated to the desired decomposition temperature (e.g., starting at 300 °C and increasing

incrementally).

Product Collection: The effluent gas from the furnace, containing the decomposition

products, is passed through a cryogenic trap (e.g., cooled with liquid nitrogen) to condense

the volatile organic compounds. Hydrogen bromide (HBr) can be trapped separately using

an alkaline solution.

Analysis: The trapped organic products are thermally desorbed and injected into a GC-MS

system.

Data Interpretation: The resulting chromatogram will separate the components of the product

mixture. Mass spectrometry data for each peak is used to identify the chemical structures of

the decomposition products (e.g., various bromopropenes).

Mechanism Postulation: Based on the identified products, a mechanism for the thermal

decomposition can be proposed, considering radical and molecular elimination pathways.[6]

Conclusion
1,1,2-Tribromopropane is a moderately stable polyhalogenated alkane whose reactivity is

dominated by elimination reactions in the presence of bases. Its structural features, combining

both geminal and vicinal bromides, provide multiple pathways for dehydrobromination to yield

unsaturated brominated compounds. Thermally, it is expected to decompose into

bromopropenes and HBr at elevated temperatures. Understanding these stability and reactivity

profiles is essential for its safe handling, use in synthetic chemistry, and for predicting its

environmental fate and toxicological pathways. The experimental protocols provided herein

offer a standardized framework for further investigation of this compound's chemical properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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